molecular formula C28H32ClN3O2 B4074483 N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide

N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide

Cat. No. B4074483
M. Wt: 478.0 g/mol
InChI Key: LVENQFQBJFQIEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer.

Mechanism of Action

N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and function of B cells. By inhibiting BTK, this compound disrupts the signaling pathways that promote the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also highly selective for BTK, with minimal off-target effects. In preclinical studies, this compound has demonstrated potent antitumor activity and has been well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide is its high selectivity for BTK, which makes it a promising candidate for targeted cancer therapy. However, its effectiveness may vary depending on the type of cancer and the genetic mutations that drive its growth. Additionally, further studies are needed to determine the optimal dosage and treatment duration for this compound, as well as its potential side effects.

Future Directions

For N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide include clinical trials to evaluate its safety and efficacy in humans, as well as studies to identify biomarkers that can predict response to treatment. Other potential applications of this compound include combination therapy with other cancer drugs or immunotherapies, as well as its use in other diseases that involve BTK signaling, such as autoimmune disorders and chronic inflammatory conditions.
Conclusion
This compound is a promising small molecule inhibitor that has shown potential in treating various types of cancer by targeting key signaling pathways involved in cancer development and progression. Its high selectivity for BTK and favorable pharmacokinetic profile make it a promising candidate for targeted cancer therapy. However, further studies are needed to determine its optimal dosage, treatment duration, and potential side effects, as well as its effectiveness in different types of cancer and in combination with other therapies.

Scientific Research Applications

N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide has been extensively studied for its potential in treating various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, this compound has shown promising results in inhibiting the growth and survival of cancer cells by targeting key signaling pathways involved in cancer development and progression.

properties

IUPAC Name

N-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]phenyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32ClN3O2/c1-21(2)22-7-13-26(14-8-22)34-20-28(33)30-24-9-11-25(12-10-24)32-17-15-31(16-18-32)19-23-5-3-4-6-27(23)29/h3-14,21H,15-20H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVENQFQBJFQIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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